![molecular formula C11H13F2N3O B2684664 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-40-3](/img/structure/B2684664.png)
4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with difluoromethyl, isopropyl, and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Process optimization and cost-effective raw materials are also critical factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Addition: Electrophiles such as alkyl halides or acyl chlorides can participate in addition reactions.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Biochemical Mechanisms
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase , an enzyme critical in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the citric acid cycle, leading to reduced ATP production and altered cellular metabolism.
Key Interactions
- Succinate Dehydrogenase Inhibition : Inhibiting this enzyme can lead to decreased cellular respiration and energy production.
- Protein Interactions : The compound may also modulate various signaling pathways by interacting with proteins involved in these processes.
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (Lung Cancer) : Exhibited significant anti-proliferative effects with IC50 values comparable to established anticancer agents.
- HCT-116 (Colon Cancer) : Similar cytotoxicity was observed, indicating potential as a therapeutic agent.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects on A549 and HCT-116 cells, the compound demonstrated potent activity with IC50 values indicating strong inhibition of cell growth. Molecular docking studies suggested effective binding to target proteins involved in cancer progression, further supporting its potential as an anticancer drug .
Metabolic Pathway Modulation
Due to its role as a succinate dehydrogenase inhibitor, this compound may be explored for applications in metabolic disorders. By modulating energy production pathways, it could potentially influence conditions related to energy metabolism dysfunction.
Neurological Applications
Emerging research indicates that compounds similar to 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one may have implications in neuropharmacology. The modulation of metabolic pathways can influence neuronal health and function, suggesting potential applications in neurodegenerative diseases .
Wirkmechanismus
The mechanism by which 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its effects depends on its molecular targets and pathways. The difluoromethyl group, in particular, can interact with biological targets, leading to specific biochemical reactions. The exact mechanism may vary depending on the context in which the compound is used, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
4-(Difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness: 4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications compared to its similar counterparts.
Biologische Aktivität
4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's structure suggests it may interact with various biological targets, leading to significant effects on cellular processes.
The molecular formula of this compound is C14H17F2N3O3 with a molecular weight of approximately 313.3 g/mol. The compound features a difluoromethyl group and an isopropyl moiety, which are critical for its biological activity.
Research indicates that compounds structurally similar to this compound may inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain. This inhibition can lead to decreased ATP production, significantly impacting cellular energy metabolism and proliferation .
Biochemical Pathways
The compound's interaction with SDH suggests it may disrupt the citric acid cycle, leading to altered energy dynamics within cells. This effect can have profound implications, particularly in cancer cells that rely heavily on aerobic respiration for growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays using breast cancer cells (e.g., MCF-7 and MDA-MB-231) showed that these compounds could induce apoptosis more effectively than standard chemotherapeutics like cisplatin .
Table 1: Summary of Anticancer Activity in Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | TBD | Apoptosis induction |
Similar Pyrazole Derivative | MDA-MB-231 | TBD | Caspase activation |
Enzyme Inhibition Studies
The inhibition studies suggest that the compound's interaction with SDH not only affects cancer cell metabolism but may also be relevant in other therapeutic contexts. For example, compounds targeting similar pathways have shown promise in treating metabolic disorders by modulating energy production pathways .
Dosage Effects and Toxicity
The biological effects of this compound vary significantly with dosage. Lower concentrations appear to exert minimal toxicity while still affecting cellular functions. Conversely, higher doses lead to pronounced inhibitory effects on cell proliferation, indicating a dose-dependent response that could be leveraged in therapeutic applications .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-3-methyl-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c1-5(2)16-6(3)9-7(10(12)13)4-8(17)14-11(9)15-16/h4-5,10H,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEKLCQJKNYVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=NN1C(C)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.